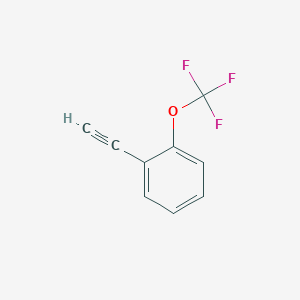

1-Ethynyl-2-(trifluoromethoxy)benzene

Overview

Description

1-Ethynyl-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 886363-40-2 and a molecular weight of 186.13 . It is a liquid at room temperature .

Molecular Structure Analysis

The linear formula of 1-Ethynyl-2-(trifluoromethoxy)benzene is C9H5F3O . The InChI code is 1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H .Physical And Chemical Properties Analysis

1-Ethynyl-2-(trifluoromethoxy)benzene is a liquid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 166.8±40.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.7±3.0 kJ/mol, and the flash point is 60.8±23.2 °C . The compound has a molar refractivity of 40.5±0.4 cm^3, a polar surface area of 9 Å^2, and a molar volume of 146.2±5.0 cm^3 .Scientific Research Applications

Material Science: Liquid Crystal Synthesis

1-Ethynyl-2-(trifluoromethoxy)benzene: is utilized in the synthesis of new-generation liquid crystal materials. These materials are crucial for the development of displays with higher resolution and faster response times. The compound’s ability to introduce trifluoromethyl groups into liquid crystals enhances their thermal stability and dielectric anisotropy, which are vital for high-performance applications .

Life Science: Inhalation Anesthetics

In the life sciences, this compound’s derivatives, specifically α-fluorinated ethers, have been developed as volatile, non-toxic, and non-explosive inhalation anesthetics. These anesthetics are characterized by their fast-acting properties, making them suitable for use in surgical procedures .

Chemical Synthesis: Pharmaceutical Intermediates

The compound serves as a precursor in the chemical synthesis of various pharmaceutical intermediates. Its trifluoromethoxy group is a common moiety in many bioactive molecules, including anti-inflammatory agents. The introduction of this group can significantly alter the metabolic stability and biological activity of pharmaceuticals .

Chromatography: Analytical Standards

1-Ethynyl-2-(trifluoromethoxy)benzene: is used as an analytical standard in chromatography. Its distinct chemical structure allows it to serve as a reference compound for the calibration of chromatographic systems, ensuring accurate and precise analytical measurements .

Analytical Research: Method Development

In analytical research, this compound is employed in the development of new analytical methods. Its unique properties, such as volatility and electron-withdrawing effects, make it an excellent candidate for method validation studies, particularly in gas chromatography and mass spectrometry .

Pharmaceuticals: Anti-Inflammatory Agents

The development of α-fluorinated ethers, closely related to 1-Ethynyl-2-(trifluoromethoxy)benzene , has led to their application as anti-inflammatory agents. These compounds play a significant role in the treatment of inflammatory conditions due to their enhanced pharmacological properties .

Safety And Hazards

properties

IUPAC Name |

1-ethynyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFMOKRCLHCPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654132 | |

| Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-(trifluoromethoxy)benzene | |

CAS RN |

886363-40-2 | |

| Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)

![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)

![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)

![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)